5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide
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Overview
Description
5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromomethyl group attached to the thiazole ring, along with a cyclopropyl group. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide typically involves the bromination of a precursor thiazole compound. One common method is the bromination of 2-cyclopropylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethylated product is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in a suitable solvent .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the reaction control and scalability. The bromination step is often carried out in a controlled environment to minimize the formation of by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Methyl-substituted thiazoles.
Scientific Research Applications
5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide involves its interaction with biological targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The cyclopropyl group enhances the compound’s binding affinity and specificity for certain molecular targets. The thiazole ring contributes to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)pyrimidine hydrobromide: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.
2-(Bromomethyl)pyridine hydrobromide: Contains a pyridine ring and is used in similar applications.
Uniqueness
5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide is unique due to the presence of both a cyclopropyl group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H9Br2NS |
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Molecular Weight |
299.03 g/mol |
IUPAC Name |
5-(bromomethyl)-2-cyclopropyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-3-6-4-9-7(10-6)5-1-2-5;/h4-5H,1-3H2;1H |
InChI Key |
FVSMYRZZAKASTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)CBr.Br |
Origin of Product |
United States |
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